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For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Octanoate as a Food Flavoring
Agent

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is a fatty acid ester
recognized for its valuable contribution to the flavor profiles of various food and beverage
products.[1][2] It is a synthetically produced flavoring substance that is also found naturally in
some foods. As a Generally Recognized as Safe (GRAS) substance, designated by the Flavor
and Extract Manufacturers Association (FEMA) with the number 2811, it is approved for use in
food.[3][4]

The organoleptic properties of octyl octanoate are characterized by fruity, oily, fatty, waxy, and
sweet notes, with some descriptions also including coconut and floral undertones.[5][6] These
characteristics make it a versatile ingredient for enhancing and imparting specific flavor profiles
in a wide range of applications, including confectionery, baked goods, beverages, and dairy
products.[7]

Physicochemical Properties of Octyl Octanoate

A summary of the key physicochemical properties of octyl octanoate is presented in Table 1.
These properties are crucial for understanding its behavior in food matrices, including its
solubility, volatility, and stability.
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Table 1: Physicochemical Properties of Octyl Octanoate

Property Value Reference
Molecular Formula C16H3202 [8]
Molecular Weight 256.42 g/mol [5]
Appearance Colorless liquid [5]

Odor/Flavor Profile

Fruity, oily, fatty, waxy, sweet,

coconut, floral

[5]16]

Purity (Food Grade)

298%

[6]

Specific Gravity 0.859 g/cm? at 25°C [5]
Boiling Point 307 °C [6]
Melting Point -18 °C [6]
Solubility Soluble in alcohol, insoluble in 5]

water

Application in Food and Beverages: Quantitative

Data

While specific usage levels of octyl octanoate in various food categories are maintained by

FEMA and available upon request, general guidance and data for similar esters can provide a

starting point for formulation.[3] Food-grade octyl octanoate typically has a purity of 298%.[6]

For fragrance concentrates, usage levels can be up to 6.0%.[5] Table 2 provides a general

overview of potential applications.

Table 2: Application Overview of Octyl Octanoate in Food Products

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://cdn.prod.website-files.com/66f3e3c890d67f7b870c09c1/672f9ff5348aaec8c0298978_56111997124.pdf
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://www.femaflavor.org/flavor-library/octyl-octanoate
https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. .. Typical Flavor
Food Category Potential Application L
Contribution

) Fruit-flavored drinks, Enhances fruity notes,
Beverages (non-alcoholic) ] )
carbonated soft drinks provides a fuller mouthfeel.

Contributes to fruity and estery

Alcoholic Beverages Liqueurs, flavored spirits )
profiles.
] Hard and soft candies, Imparts fruity and sweet
Confectionery )
chewing gum flavors.
Baked Goods Cookies, cakes, fillings Adds fruity and creamy notes.
, Yogurt, ice cream, flavored Enhances fruit flavors and
Dairy Products ) ) ]
milk contributes to a creamy profile.

Note: The exact concentration of octyl octanoate will depend on the specific food matrix,
desired flavor intensity, and regulatory guidelines. Formulation trials are essential to determine
the optimal usage level.

Experimental Protocols
Protocol for Incorporation of Octyl Octanoate into
Beverages

Due to its oil-soluble nature, incorporating octyl octanoate into water-based systems like
beverages requires the formation of a stable emulsion.

Objective: To create a stable oil-in-water emulsion for uniform dispersion of octyl octanoate in

a beverage.

Materials:

e Octyl octanoate (food grade, =298% purity)

» Emulsifier (e.g., gum acacia, modified starch)

» Weighting agent (if necessary, to prevent ringing)
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e High-shear mixer/homogenizer
« Distilled water

e Beverage base

Procedure:

» Emulsifier Hydration: Disperse the chosen emulsifier in distilled water under agitation. Allow
sufficient time for complete hydration as per the supplier's instructions.

o Oil Phase Preparation: In a separate vessel, mix the octyl octanoate with a carrier oil and a
weighting agent if required.

e Pre-emulsion Formation: Slowly add the oil phase to the hydrated emulsifier solution under
high shear mixing to form a coarse pre-emulsion.

e Homogenization: Pass the pre-emulsion through a high-pressure homogenizer to reduce the
droplet size and create a stable, fine emulsion. The number of passes and pressure will
depend on the desired particle size and stability.

» Addition to Beverage: The resulting flavor emulsion can then be added to the beverage base
with gentle mixing to ensure uniform distribution.

Experimental Workflow for Beverage Flavoring

Workflow for incorporating octyl octanoate into a beverage.

Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative method to determine if a sensory difference exists between
two products.[9][10]

Objective: To determine if the addition of octyl octanoate at a specific concentration creates a
perceivable difference in a food product compared to a control.

Materials:

o Control food product
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Test food product (with added octyl octanoate)

Identical sample containers, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

Ballots for recording responses

Procedure:

e Sample Preparation: Prepare the control and test products.

o Panelist Selection: Recruit a panel of at least 24-30 individuals.

o Test Setup: For each panelist, present three samples in a randomized order. Two samples
will be identical (either both control or both test), and one will be different. The six possible
presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the
panelists.

« Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or
different sample. Panelists should cleanse their palates between samples.

» Data Analysis: Collect the ballots and count the number of correct responses. The
significance of the results is determined by comparing the number of correct identifications to
a statistical table for triangle tests.

Protocol for Sensory Evaluation: Quantitative
Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product.[11][12][13]
[14][15]

Objective: To develop a detailed sensory profile of a food product containing octyl octanoate.
Materials:

e Food product with octyl octanoate
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» Reference standards for various aroma and flavor attributes

e Sensory booths with controlled lighting and ventilation

o Computerized data collection system or paper ballots with unstructured line scales
Procedure:

» Panelist Training: Select and train a panel of 8-12 individuals to identify and quantify sensory
attributes. During training, the panel develops a consensus vocabulary to describe the
sensory characteristics of the product.

o Lexicon Development: The panel, through discussion and exposure to the product and
reference standards, will generate a list of descriptive terms for the aroma, flavor, and texture
of the product (e.g., "fruity,” "oily," "sweet," "creamy").

» Evaluation: In individual booths, panelists will evaluate the product and rate the intensity of
each attribute on an unstructured line scale (e.g., from "none" to "very intense").

o Data Analysis: The data from the line scales are converted to numerical values. Statistical
analysis (e.g., ANOVA, Principal Component Analysis) is used to generate a sensory profile
of the product.

Quantitative Descriptive Analysis (QDA) Workflow

Workflow for Quantitative Descriptive Analysis (QDA).

Protocol for Accelerated Shelf-Life Testing

Accelerated shelf-life testing is used to estimate the stability of a product in a shorter timeframe
by subjecting it to elevated stress conditions.[16][17][18]

Objective: To assess the flavor stability of a food product containing octyl octanoate under
accelerated conditions.

Materials:

» Food product with octyl octanoate, packaged in its final commercial packaging
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e Environmental chambers with controlled temperature and humidity
¢ Analytical instrumentation for chemical analysis (e.g., GC-MS)

e Trained sensory panel

Procedure:

o Storage Conditions: Store the product at elevated temperatures (e.g., 35°C, 45°C) and a
control at the intended storage temperature (e.g., 25°C). The specific temperatures will
depend on the product and its expected degradation pathways.

o Time Points: Establish a schedule for pulling samples from each storage condition (e.g.,
week 0, 1, 2, 4, 8, 12).

e Analysis: At each time point, analyze the samples for:

o Sensory Changes: Conduct sensory evaluation (e.g., QDA) to track changes in the
desired flavor attributes and the development of any off-flavors.

o Chemical Changes: Use analytical techniques like Gas Chromatography-Mass
Spectrometry (GC-MS) to quantify the concentration of octyl octanoate and identify any
degradation products.

o Data Modeling: Use the data collected at elevated temperatures to model the degradation
kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at normal storage
conditions.

Flavor Perception Pathway

The perception of octyl octanoate's flavor is a complex process involving both the sense of
smell (olfaction) and taste (gustation). While specific receptors for octyl octanoate have not
been definitively identified in publicly available literature, a general model of flavor perception
can be illustrated. Volatile molecules like octyl octanoate travel from the food in the mouth to
the olfactory receptors in the nasal cavity (orthonasal and retronasal olfaction), while non-
volatile compounds interact with taste receptors on the tongue. The brain then integrates these
signals to create the overall flavor experience.
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Generalized Flavor Perception Pathway

Generalized pathway for flavor perception.

Disclaimer: These application notes and protocols are intended for guidance and informational
purposes for researchers and professionals. All experiments should be conducted in
accordance with laboratory safety standards and applicable regulatory requirements. The
provided protocols may need to be adapted and optimized for specific applications and food
matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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